1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid
Description
1-(2-Fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is a halogenated pyrazole derivative featuring a fluorine-substituted ethyl group at the 1-position, an iodine atom at the 5-position, and a carboxylic acid group at the 3-position. Hydrolysis of this ester would yield the carboxylic acid form. Structural isomers, such as 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS 1429418-14-3, C₆H₆FIN₂O₂), highlight the importance of substituent positioning on properties and reactivity .
The iodine atom enhances molecular weight and polarizability, while the fluorine atom on the ethyl group introduces electronic effects (e.g., electron-withdrawing character) that influence acidity and solubility.
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-5(8)3-4(9-10)6(11)12/h3H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSGARFMTCWRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CCF)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Iodination: The iodination of the pyrazole ring is achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl and iodo groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally similar pyrazole derivatives:
Key Trends and Observations
- Halogen Influence: The iodine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 1-methyl derivatives). This may enhance binding affinity in biological systems or improve crystallinity for X-ray studies .
- Fluorine vs. Other Substituents : The 2-fluoroethyl group offers metabolic stability compared to ethyl or methoxy groups, as seen in 1-(2-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1020240-43-0) .
- Carboxylic Acid Positioning: The 3-carboxylic acid group (target compound) vs.
Biological Activity
1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole derivative known for its diverse biological activities. With a molecular formula of CHFINO and a molecular weight of 284.03 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances this activity, suggesting that structural modifications can lead to improved efficacy against pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have shown promising results in reducing inflammation in animal models. For instance, studies have demonstrated that certain pyrazoles can inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives reveal their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, some studies have reported that pyrazoles can enhance the cytotoxic effects of established chemotherapeutic agents, suggesting a synergistic potential in cancer treatment .
Enzyme Inhibition
Enzyme inhibition is another critical area where this compound may play a role. Certain derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurological disorders. The specificity of these compounds towards different MAO isoforms could provide insights into their therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a notable case study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. Among these, this compound demonstrated significant cytotoxicity, comparable to traditional chemotherapeutic agents like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(2-fluoroethyl)-5-iodo-1H-pyrazole-3-carboxylic acid, and how is regiochemical control achieved?
- Methodology : The synthesis typically involves alkylation of pyrazole precursors with 1-fluoro-2-iodoethane under basic conditions. For example, cesium carbonate in acetonitrile facilitates nucleophilic substitution at the pyrazole nitrogen . Regiochemical outcomes (e.g., substitution at N1 vs. other positions) are influenced by steric and electronic factors, which can be monitored via -NMR or LC-MS to confirm product identity .
Q. How can the structure of this compound be unambiguously characterized?
- Methodology : Use a combination of:
- X-ray crystallography (e.g., SHELXL software for refinement ).
- Multinuclear NMR (, ) to confirm fluorine and iodine positions.
- IR spectroscopy to verify carboxylic acid and pyrazole ring vibrations.
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology : Employ gradient elution chromatography (e.g., silica gel SPE cartridges with ethyl acetate/cyclohexane) . Purity can be assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for downstream applications .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate:
- Electrostatic potential surfaces to predict reactive sites.
- HOMO-LUMO gaps for insights into charge-transfer behavior.
- Vibrational frequencies to validate experimental IR data .
Q. What mechanistic insights explain the reactivity of the 2-fluoroethyl group in substitution reactions?
- Methodology : Perform kinetic isotope effect studies or DFT-based transition-state analysis to evaluate:
- The role of fluorine’s electronegativity in stabilizing intermediates.
- Solvent effects on SN2 vs. SN1 pathways .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Repeat experiments under rigorously controlled conditions (temperature, solvent purity).
- Variable-temperature NMR to detect conformational dynamics.
- Cross-validate with alternative techniques (e.g., X-ray vs. computational models) .
Q. What strategies are recommended for evaluating the biological activity of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
